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Compound of Interest |

Compound Name: 4-(Hydroxymethyl)-2-iodophenol
CAS No.: 197230-74-3
Cat. No.: B058204
. J

Technical Guide & Impurity Profiling Standard

Executive Summary & Chemical Context

Target Molecule: 4-(Hydroxymethyl)-2-iodophenol IUPAC Name: 4-(Hydroxymethyl)-2-
iodophenol Common Synonyms: 3-iodo-4-hydroxybenzyl alcohol; 2-iodo-4-methylolphenol.
Molecular Formula: C7H7102 Exact Mass: 249.9491 Da

This guide outlines the definitive structural proof for 4-(Hydroxymethyl)-2-iodophenol. This
compound is a critical bifunctional intermediate, possessing an aryl iodide moiety suitable for
palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and a benzylic alcohol
amenable to oxidation or substitution.

The primary elucidation challenge lies in distinguishing the 1,2,4-substitution pattern from
potential regioisomers formed during non-selective iodination, specifically the 3-iodo isomer
(where iodine is meta to the phenol hydroxyl). The protocol below prioritizes NMR spectroscopy
(1D & 2D) as the primary validation tool, supported by HRMS and IR.

Synthetic Origin & Impurity Logic

To understand the elucidation, one must understand the origin. This compound is typically
synthesized via the electrophilic aromatic iodination of 4-hydroxybenzyl alcohol
(Gastrodigenin).
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e Reagents:

or

o Regioselectivity: The phenolic -OH group is a stronger ortho/para director than the
hydroxymethyl group. Since the para position is blocked by the hydroxymethyl group,
iodination occurs exclusively at the ortho position (C2 or C6), yielding the target molecule.

e Critical Impurity:2,6-Diiodo-4-(hydroxymethyl)phenol. Over-iodination leads to the bis-iodo
species. Elucidation must rule this out.

Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from mass

confirmation to regiochemical assignment.
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Crude Product
(C7TH7102)

Step 1: HRMS (ESI-)
Confirm Formula & | Pattern
(m/z ~248.94)

Pass

Step 2: FT-IR
Confirm Functional Groups
(OH, C-O, Ar-1)

Topology

Step 3: 1H NMR
Coupling Analysis
(Confirm 1,2,4-Pattern)

Carbon Count

Step 4: 13C NMR
Identify C-1 Carbon
(Shielded ~85 ppm)

Step 5: 2D HMBC
Connect CH2 to Ring
(Definitive Proof)

Validated Structure
4-(Hydroxymethyl)-2-iodophenol

Click to download full resolution via product page
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Caption: Logical progression from molecular weight confirmation to definitive regiochemical
assignment.

Spectroscopic Analysis
Step 1: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the first " go/no-go " decision. lodine has a unique mass defect
and no natural isotope M+2 peak (unlike ClI or Br), making it easily identifiable.

 lonization Mode: ESI (Negative Mode) is preferred due to the acidic phenolic proton.
e Target lon:
o Diagnostic Criteria:
o Monoisotopic Mass: ~248.9412 (Calculated for
).
o Isotope Pattern: Lack of M+2 peak confirms absence of Bromine/Chlorine impurities.
o Fragmentation: Loss of

(126.9 Da) or

(31 Da) may be observed in MS/MS.

Step 2: 1H NMR Spectroscopy (The Regiochemistry Key)

This is the most critical step. The coupling constants (

) define the substitution pattern.

Solvent: DMSO-

(Preferred to observe labile OH protons and prevent exchange broadening).
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Coupling (

Proton . o Structural
. Shift (0, ppm) Multiplicity .
Assignment Hz) Insight
Confirms phenol.
OH (Phenolic) 9.5-10.0 Singlet (br) - Disappears with
Diagnostic:
Meta-coupling to
H-3 (Ar-H) 7.65-7.75 Doublet (d) H-5. Adjacent to
lodine
(deshielded).[1]
Ortho to H-6,
H-5 (Ar-H) 7.15-7.25 dd Meta to H-3
eta to H-3.
Ortho to H-5.
H-6 (Ar-H) 6.80 - 6.90 Doublet (d) Shielded by
ortho-OH.
OH (Benzylic) 50-5.2 Triplet (t) Couples to CH2.
) Becomes Singlet
CH2 (Benzylic) 43-45 Doublet (d)

if OH exchanges.

Interpretation Logic:

e The presence of three aromatic protons rules out the di-iodo impurity (which would have only

two protons as a singlet).

e The ABX system (d, dd, d) confirms the 1,2,4-substitution. If the iodine were at position 3

(meta to OH), the symmetry and coupling constants would differ significantly (e.g., a singlet
for H-2 would be expected between OH and CH20H).

Step 3: 13C NMR Spectroscopy (The Heavy Atom Effect)

lodine exerts a unique "heavy atom effect," causing a significant upfield shift (shielding) of the

attached carbon (
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), often shifting it to 80-95 ppm, which is highly distinct from typical aromatic carbons (110-160
ppm).

Carbon Assignment Shift (6, ppm) Diagnostic Value

C-1 (C-OH) ~155 - 158 Deshielded by Oxygen.

C-4 (C-CH2) ~135 - 140 Para to OH.

C-3 (CH) ~136 - 139 Ortho to lodine (Deshielded).

C-5(CH) ~128 - 130 Meta to lodine.

C-6 (CH) ~115-116 Ortho to OH (Shielded).
CRITICAL PROOF. Shielded

C-2 (C-1) 85-95 _
by lodine.

) Characteristic of benzyl
CH2 (Benzylic) ~62 - 64

alcohol.

Step 4: 2D HMBC (Connectivity Proof)

To definitively link the benzylic group to the ring and confirm the iodine position relative to the
phenol, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Logic Check

C-4 (Ipso)
(~135 ppm)

NO proton attached (C4) and two
CH carbons (C3, C5), structure is valid.

2J (Strong)

| |
| |
| |
| |
| |
| If CH2 correlates to a carbon with |
| |
| |
| |
| |

Benzylic CH2 3J (Correlates to H-3)
(4.4 ppm)

3J (Correlates to H-5)

Click to download full resolution via product page
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Caption: HMBC correlations establishing the attachment of the hydroxymethyl group relative to
the ring protons.

Experimental Protocol: Synthesis & Verification
This protocol serves as a reference standard for generating the material for elucidation.
Objective: Regioselective synthesis of 4-(hydroxymethyl)-2-iodophenol.

e Reaction:

o

Dissolve 4-hydroxybenzyl alcohol (10 mmol) in water/methanol (1:1).

o

Add KI (11 mmol) and NaOH (11 mmol).

Cool to 0°C.

[¢]

[e]

Slowly add

(20 mmol) portion-wise over 30 minutes. The basic condition activates the phenol,
directing the electrophile (

) to the ortho position.
o Workup:
o Quench with saturated

(removes excess iodine).

o Acidify with dilute HCI to pH ~3 (precipitates the product).
o Extract with Ethyl Acetate.[2][3]

e Purification:
o Recrystallize from Water/Ethanol or Toluene.

o Target Melting Point: Literature suggests ~130-135°C (Note: p-hydroxybenzyl alcohol
melts at 112°C; iodine substitution typically raises MP).
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e Purity Check:
o Run HPLC (C18 column, Water/Acetonitrile gradient).

o Verify absence of starting material (RT shift) and bis-iodo impurity (longer retention time
due to lipophilicity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Elucidation of 4-(Hydroxymethyl)-2-
iodophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058204#4-hydroxymethyl-2-iodophenol-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxybenzyl-Alcohol
https://www.benchchem.com/product/b058204#4-hydroxymethyl-2-iodophenol-structural-elucidation
https://www.benchchem.com/product/b058204#4-hydroxymethyl-2-iodophenol-structural-elucidation
https://www.benchchem.com/product/b058204#4-hydroxymethyl-2-iodophenol-structural-elucidation
https://www.benchchem.com/product/b058204#4-hydroxymethyl-2-iodophenol-structural-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b058204?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

